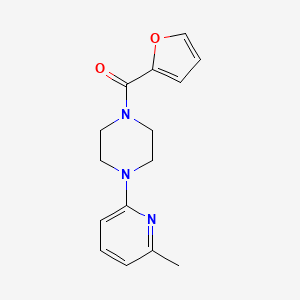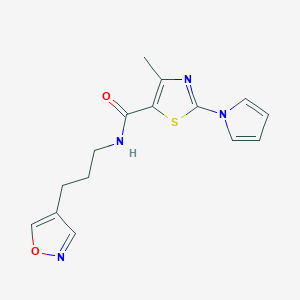
N-(3-(isoxazol-4-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(isoxazol-4-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, also known as PHT-427, is a small molecule inhibitor that is used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Isoxazole and Pyrrole Derivatives in Organic Synthesis
Isoxazoles and pyrroles are prominent in the synthesis of heterocyclic compounds due to their interesting biological activities. For instance, studies on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid demonstrate the versatility of isoxazole derivatives in creating bioactive molecules (Martins et al., 2002). Such compounds have diverse applications, including antimicrobial and anticancer activities, showcasing the potential for N-(3-(isoxazol-4-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide in medicinal chemistry.
Antimycobacterial Activity
The structural motifs present in this compound may contribute to antimycobacterial activity. Research on pyridines and pyrazines substituted with oxadiazole and thiazoline derivatives has shown efficacy against Mycobacterium tuberculosis, hinting at the potential for structurally similar compounds to act as antimicrobial agents (Gezginci et al., 1998).
Synthetic Methodologies and Biological Applications
The synthesis of heterocyclic compounds, such as thiazolo[5,4-d]pyrimidines, from precursors similar to the query compound, showcases innovative synthetic routes that could be applied to the synthesis and study of this compound (Chattopadhyay et al., 2010). These methodologies could facilitate the exploration of its biological activities and potential applications in drug discovery.
Wirkmechanismus
Oxazoles
are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom . They have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Thiazoles
, on the other hand, are a class of organic compounds that contain a five-membered ring with a sulfur atom and a nitrogen atom . They are known for their broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs . The derivatives of thiazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-11-13(22-15(18-11)19-7-2-3-8-19)14(20)16-6-4-5-12-9-17-21-10-12/h2-3,7-10H,4-6H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWDDECKMZINSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)
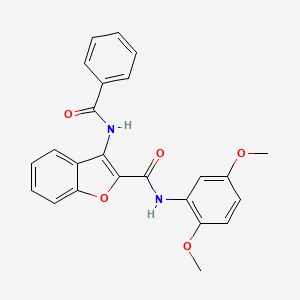
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2955627.png)
![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)
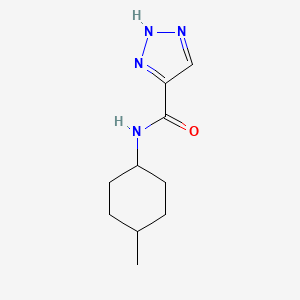

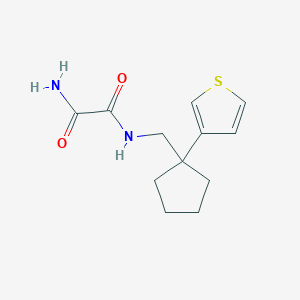
![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)
